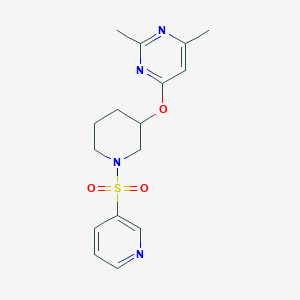
2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a chemical compound with a unique structure. Its molecular formula is C₁₆H₂₀N₄O₃S , and its molecular weight is approximately 348.42 g/mol 12. This compound exhibits significant scientific potential and finds applications in various research fields, including drug development and catalysis 2.
Synthesis Analysis
The synthesis of 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it’s essential to explore relevant literature for detailed synthetic pathways and conditions.
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrimidine core with two methyl groups at positions 2 and 4. Additionally, it features an oxy-piperidine moiety attached to the pyrimidine ring via a sulfonyl group. The presence of the pyridine ring further enhances its chemical diversity 2.
Chemical Reactions Analysis
2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine can participate in various chemical reactions due to its functional groups. These reactions may include nucleophilic substitutions, cyclizations, and transformations involving the sulfonyl and piperidine moieties. Investigating specific reaction pathways would provide deeper insights.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point provides insights into its stability and crystalline structure.
- Solubility : Investigating its solubility in various solvents is essential for formulation and delivery.
- UV-Vis Absorption : Analyzing its UV-Vis absorption spectrum reveals information about its chromophores.
- Stability : Assessing its stability under different conditions (temperature, pH, etc.) is vital.
Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of pyrimidine-linked pyrazole heterocyclic compounds, including those similar to the specified chemical structure, has been explored for their potential insecticidal and antibacterial activities. Compounds were synthesized using microwave irradiative cyclocondensation and evaluated against Pseudococcidae insects and selected microorganisms, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Chemical Properties and Reactions
- Studies on pyrimidine derivatives have also focused on their chemical properties, including regioselective amination, which provides insight into the chemical reactivity and potential modifications of compounds similar to the specified chemical structure (Gulevskaya et al., 1994).
Material Science and Corrosion Inhibition
- Research on piperidine derivatives linked with pyrimidine rings has been conducted in the field of material science, particularly in the context of corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these compounds on the corrosion of iron, revealing their potential as corrosion inhibitors (Kaya et al., 2016).
Structural Studies
- Structural analysis of pyrimidine derivatives, including hydrogen-bonded configurations, has been conducted to understand their supramolecular aggregation and molecular interactions. Such studies provide a foundation for exploring the chemical behavior and potential applications of similar compounds (Trilleras et al., 2008).
Safety And Hazards
Safety considerations are paramount when handling any chemical compound. Researchers should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data (such as toxicity, flammability, and environmental impact) should be obtained from reliable sources.
Future Directions
- Biological Studies : Investigate its biological activity, potential targets, and pharmacological effects.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.
- Application Development : Evaluate its use in drug design, catalysis, or material science.
properties
IUPAC Name |
2,4-dimethyl-6-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-9-16(19-13(2)18-12)23-14-5-4-8-20(11-14)24(21,22)15-6-3-7-17-10-15/h3,6-7,9-10,14H,4-5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLUYZZMBJXDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

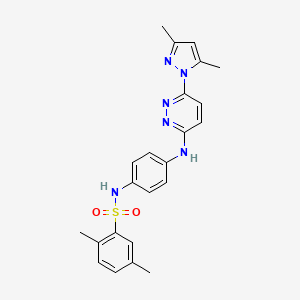
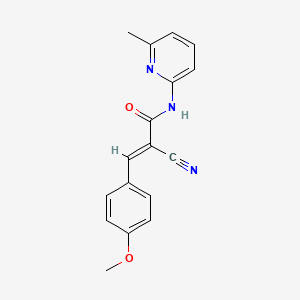
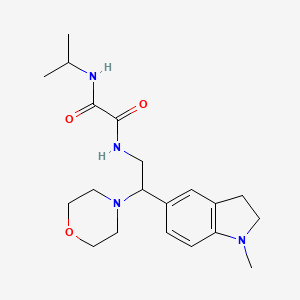
![3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B2914199.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2914201.png)
![2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2914202.png)
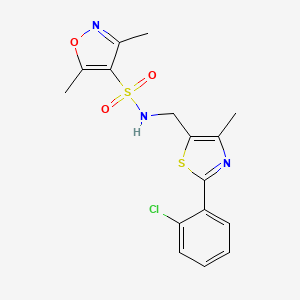
![(1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2914205.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2914207.png)
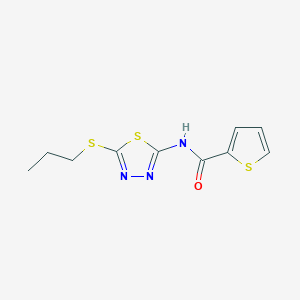
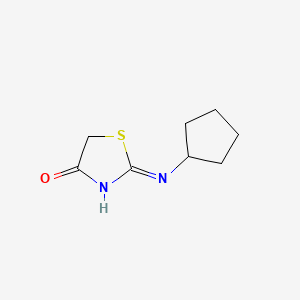
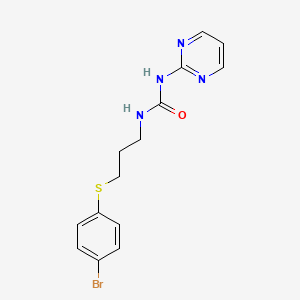
![N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2914215.png)